Cas no 1807276-36-3 (3-Chloro-6-fluoro-2-methylanisole)

3-Chloro-6-fluoro-2-methylanisole 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6-fluoro-2-methylanisole
-
- インチ: 1S/C8H8ClFO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3
- InChIKey: QKXQKVYCZKKCAI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=C1C)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 9.2
3-Chloro-6-fluoro-2-methylanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010011588-1g |
3-Chloro-6-fluoro-2-methylanisole |
1807276-36-3 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
Alichem | A010011588-500mg |
3-Chloro-6-fluoro-2-methylanisole |
1807276-36-3 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
Alichem | A010011588-250mg |
3-Chloro-6-fluoro-2-methylanisole |
1807276-36-3 | 97% | 250mg |
470.40 USD | 2021-07-06 |
3-Chloro-6-fluoro-2-methylanisole 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
3-Chloro-6-fluoro-2-methylanisoleに関する追加情報
Introduction to 3-Chloro-6-fluoro-2-methylanisole (CAS No. 1807276-36-3)
3-Chloro-6-fluoro-2-methylanisole, identified by the chemical abstracts service number 1807276-36-3, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of anisole derivatives, characterized by the presence of a methoxy group and additional substituents that enhance its utility in synthetic pathways. The structural motif of 3-Chloro-6-fluoro-2-methylanisole positions it as a valuable intermediate in the development of various bioactive molecules, particularly those targeting neurological and metabolic disorders.
The molecular structure of 3-Chloro-6-fluoro-2-methylanisole consists of a benzene ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position. This specific arrangement of electronegative and alkyl groups imparts unique electronic and steric properties to the molecule, making it a versatile building block in medicinal chemistry. The chlorine and fluorine atoms introduce regions of high reactivity, facilitating nucleophilic substitution reactions that are pivotal in constructing more complex scaffolds.
In recent years, 3-Chloro-6-fluoro-2-methylanisole has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its fluorinated aromatic core is particularly relevant in the design of drugs that require metabolic stability and improved bioavailability. The fluorine atom, known for its ability to modulate pharmacokinetic properties, is often incorporated into drug molecules to enhance their binding affinity and resistance to enzymatic degradation. This has led to its application in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism.
One notable area where 3-Chloro-6-fluoro-2-methylanisole has been utilized is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a precursor for more complex molecules, 3-Chloro-6-fluoro-2-methylanisole enables the construction of kinase inhibitors with improved selectivity and potency. Recent studies have demonstrated its role in generating compounds that selectively inhibit specific kinases, thereby reducing off-target effects and enhancing therapeutic efficacy.
The reactivity of 3-Chloro-6-fluoro-2-methylanisole also makes it a valuable tool in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce diverse functional groups onto the aromatic ring. These reactions allow for the efficient construction of biaryl structures, which are prevalent in many biologically active compounds. The chlorine and fluorine substituents serve as excellent leaving groups or directing groups, respectively, facilitating these transformations with high yields.
In addition to its applications in drug discovery, 3-Chloro-6-fluoro-2-methylanisole has found utility in materials science. The unique electronic properties of fluorinated aromatics contribute to their potential use as organic semiconductors or ligands in catalytic systems. Researchers have explored its incorporation into polymer matrices to enhance charge transport properties, which could lead to advancements in flexible electronics and optoelectronic devices.
The synthesis of 3-Chloro-6-fluoro-2-methylanisole itself is an area of active research, with methodologies being optimized for scalability and sustainability. Traditional approaches often involve halogenation reactions on anisole derivatives, but greener alternatives using photochemical or electrochemical methods are being investigated. These methods aim to reduce reliance on hazardous reagents while maintaining high regioselectivity and yield.
From a computational chemistry perspective, 3-Chloro-6-fluoro-2-methylanisole provides an interesting case study for understanding molecular interactions. Quantum mechanical calculations have been used to elucidate how the presence of chlorine and fluorine affects electronic distributions and dipole moments within the molecule. These insights are crucial for predicting reactivity patterns and designing experiments that maximize synthetic efficiency.
The growing interest in fluorinated compounds underscores their importance in modern chemistry. As pharmaceutical companies continue to seek innovative therapeutics, intermediates like 3-Chloro-6-fluoro-2-methylanisole will remain indispensable tools for medicinal chemists. Their ability to be functionalized into complex structures while maintaining stability makes them ideal candidates for further derivatization into lead compounds.
In conclusion,3-Chloro-6-fluoro-2-methylanisole (CAS No. 1807276-36-3) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its structural features enable diverse synthetic pathways, making it a cornerstone intermediate in drug development programs targeting various diseases. As research continues to uncover new methodologies for its synthesis and utilization,3-Chloro-6-fluoro-2-methylanisole will undoubtedly play an increasingly significant role in advancing chemical innovation.
1807276-36-3 (3-Chloro-6-fluoro-2-methylanisole) 関連製品
- 1396859-37-2(1-(2,5-dimethylfuran-3-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine)
- 1803688-72-3(4-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine)
- 2940951-51-7(2-Ethyloxetane-2-carboxylic acid;lithium salt)
- 2639462-14-7(2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylic acid)
- 1936179-75-7(1-(1-methyl-1H-pyrazol-4-yl)methylcyclopropane-1-carbaldehyde)
- 1804718-84-0(3-Amino-5-(chloromethyl)-2-(difluoromethyl)-4-nitropyridine)
- 924398-14-1(2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide)
- 1804640-00-3(2-Bromo-6-cyano-3-(difluoromethyl)pyridine-5-carboxylic acid)
- 2306247-80-1(benzyl (3R)-3-(8-amino-1-bromo-5-chloro-imidazo1,5-apyrazin-3-yl)piperidine-1-carboxylate)
- 2580190-30-1(tert-butyl 5H,6H,7H,8H-imidazo1,2-apyrazine-3-carboxylate)




